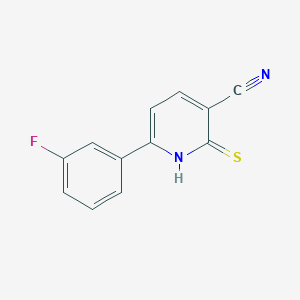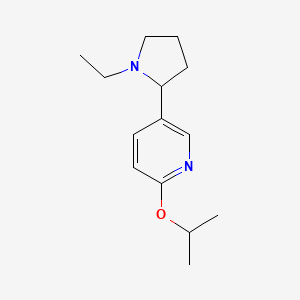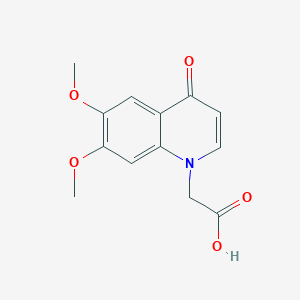
2-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)acetic acid is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)acetic acid typically involves the following steps:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Methoxylation: Introduction of methoxy groups at the 6 and 7 positions can be done using methanol and a suitable catalyst.
Oxidation: The quinoline core is then oxidized to introduce the keto group at the 4 position.
Acetic Acid Substitution: Finally, the acetic acid moiety is introduced through a substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Substitution: The acetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Products may include alcohol derivatives of the original compound.
Substitution: A wide range of substituted quinoline derivatives can be produced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)acetic acid would depend on its specific biological activity. Generally, quinoline derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial activity.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Another antimalarial agent with additional uses in treating autoimmune diseases.
Uniqueness
2-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)acetic acid is unique due to the specific substitution pattern on the quinoline core, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C13H13NO5 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinolin-1-yl)acetic acid |
InChI |
InChI=1S/C13H13NO5/c1-18-11-5-8-9(6-12(11)19-2)14(7-13(16)17)4-3-10(8)15/h3-6H,7H2,1-2H3,(H,16,17) |
InChI Key |
ZHILDGIAADMYSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B11813628.png)

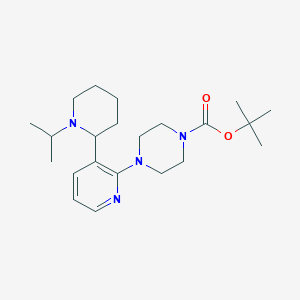

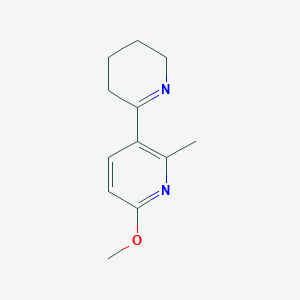
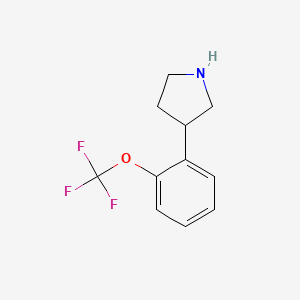

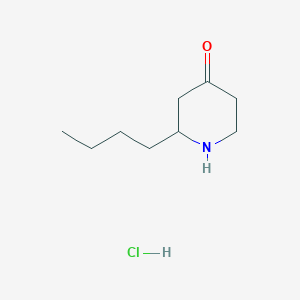
![N,5-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813658.png)

